2-(3,4-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is an organic compound that features a phenoxy group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 3,4-dimethylphenol with 2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the thiazole ring can bind to metal ions or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(3,4-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
- Methyl (2S,4S)-4-(3,4-dimethylphenoxy)-2-pyrrolidinecarboxylate
Uniqueness
This compound is unique due to its combination of a phenoxy group and a thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H20N2O2S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H20N2O2S/c1-11-4-5-15(8-12(11)2)20-9-16(19)17-7-6-14-10-21-13(3)18-14/h4-5,8,10H,6-7,9H2,1-3H3,(H,17,19) |
InChI Key |
PFGOIOOVLZEHJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C)C |
Origin of Product |
United States |
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